2-(4-Chlorophenyl)acetyl cyanide
Overview
Description
2-(4-Chlorophenyl)acetyl cyanide, commonly known as 4-Cl-PhAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of aryl acyl cyanides and is known for its unique chemical properties, which make it an attractive candidate for use in different chemical reactions.
Scientific Research Applications
Biosensors for Detection of Pollutants
- Research Insight : A biosensor was developed for detecting cyanide and chlorophenols, utilizing an amperometric biosensor with a pyrrole amphiphilic monomer-tyrosinase coating. This sensor showed effectiveness in detecting these pollutants in water (Besombes et al., 1995).
Fluorescent Chemosensors
- Research Insight : A fluorescent "turn-off" probe was designed for detecting cyanide based on a Michael-type nucleophilic addition reaction. This probe was highly selective and sensitive, with a detection limit of 6.8 μM for cyanide (Orrego-Hernández & Portilla, 2017).
Colorimetric Detection of Cyanide
- Research Insight : A colorimetric cyanide ion sensor was developed with a limit of detection of 8.0 × 10^-6 mol L^-1. This sensor was applied in real-time analysis of electroplating wastewater for cyanide detection (Ou et al., 2015).
Photocatalysis Applications
- Research Insight : The study on copper-doped titanium dioxide for chlorophenol degradation under visible light demonstrated the effectiveness of this approach in the photocatalytic treatment of pollutants (Lin et al., 2018).
Analytical Methods for Environmental Pollutants
- Research Insight : Capillary gas chromatography with atomic emission detection was used for determining chlorophenols in water and soil samples, highlighting the method's sensitivity and accuracy in environmental pollutant analysis (Campillo et al., 2005).
Photocatalytic Detoxification of Water
- Research Insight : The degradation of chlorophenol using various industrial TiO2 catalysts under solar energy was investigated, emphasizing the potential of these catalysts in water treatment applications (Guillard et al., 1999).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)acetyl cyanide may also interact with various biological targets.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets.
Biochemical Pathways
It is known that cyanide, a component of this compound, is produced in plant tissues as a result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Cyanide at non-toxic concentrations may play a role as a signaling molecule involved in the control of some metabolic processes in plants .
Pharmacokinetics
The compound’s molecular weight of 169608 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-chlorophenyl)acetyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGUJKMGQRRXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562832 | |
Record name | (4-Chlorophenyl)ethanoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924633-52-3 | |
Record name | (4-Chlorophenyl)ethanoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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